molecular formula C9H7ClO2 B13679911 (7-Chloro-3-benzofuryl)methanol

(7-Chloro-3-benzofuryl)methanol

Cat. No.: B13679911
M. Wt: 182.60 g/mol
InChI Key: DAWHFKLQNUXZBM-UHFFFAOYSA-N
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Description

(7-Chloro-3-benzofuryl)methanol is a chemical compound with the molecular formula C9H7ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a chloro group at the 7th position and a methanol group at the 3rd position on the benzofuran ring gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-3-benzofuryl)methanol typically involves the chlorination of 3-benzofurylmethanol. One common method is the reaction of 3-benzofurylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions: (7-Chloro-3-benzofuryl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding 3-benzofurylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: 7-Chloro-3-benzofurylcarboxylic acid.

    Reduction: 3-Benzofurylmethanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Chloro-3-benzofuryl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chloro-3-benzofuryl)methanol is not well-documented. benzofuran derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit specific enzymes or interfere with cellular signaling pathways, leading to their observed biological activities .

Comparison with Similar Compounds

    3-Benzofurylmethanol: Lacks the chloro group, making it less reactive in certain chemical reactions.

    7-Chlorobenzofuran: Lacks the methanol group, affecting its solubility and reactivity.

    Benzofuran: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness: (7-Chloro-3-benzofuryl)methanol is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(7-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2

InChI Key

DAWHFKLQNUXZBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2CO

Origin of Product

United States

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